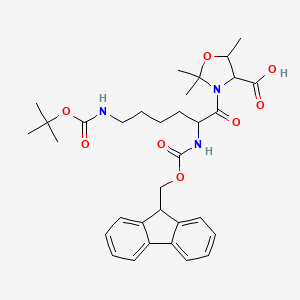
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, tert-butyloxycarbonyl (Boc) as a protecting group for the lysine side chain, and a pseudoproline (Psi) dipeptide motif. This compound is used in peptide synthesis to enhance the solubility and stability of peptides during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using piperidine, and subsequent amino acids are added sequentially. The Boc group is used to protect the lysine side chain during the synthesis. The pseudoproline motif is introduced to improve the solubility and folding properties of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of green solvents and optimized reaction conditions can reduce environmental impact .
化学反応の分析
Types of Reactions
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Oxidation and Reduction: Potential oxidation of the thiol groups in cysteine residues if present.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Coupling Reagents: Such as HBTU, HATU, or DIC for peptide bond formation.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with high purity. Side products may include truncated peptides or peptides with incomplete deprotection.
科学的研究の応用
Chemistry
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis to improve the solubility and stability of peptides. It facilitates the synthesis of complex peptides and proteins by preventing aggregation and promoting proper folding .
Biology
In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and vaccines .
Medicine
This compound is used in the synthesis of therapeutic peptides and proteins. These peptides can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
作用機序
The mechanism of action of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, during the synthesis process. The pseudoproline motif enhances the solubility and folding properties of the peptide, facilitating efficient synthesis and proper folding .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar protecting groups but lacks the pseudoproline motif.
Fmoc-Thr(Psi(Me,Me)pro)-OH: Contains the pseudoproline motif but lacks the lysine residue.
Boc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: Uses Boc protection for both the amino terminus and lysine side chain.
Uniqueness
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of Fmoc and Boc protecting groups along with the pseudoproline motif. This combination enhances the solubility, stability, and folding properties of peptides, making it a valuable tool in peptide synthesis .
特性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














